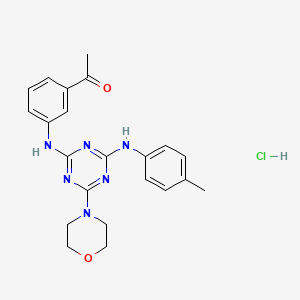
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of dual PI3K/mTOR inhibitor, which has been studied for its potential in cancer treatment . The PI3K-Akt-mTOR pathway is a viable target for cancer treatment and can be used to treat various malignant tumours, including follicular lymphoma and breast cancer .
Chemical Reactions Analysis
The compound is likely to be involved in inhibitory reactions with the PI3K and mTOR enzymes, as part of its role as a dual PI3K/mTOR inhibitor .Applications De Recherche Scientifique
Synthesis and Drug Development
One of the primary applications of this compound lies in its role in synthesizing NK(1) receptor antagonists, such as Aprepitant, an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The compound facilitates an efficient stereoselective synthesis process that involves a series of chemical transformations culminating in the targeted clinical candidate with high overall yield. This synthesis method is notable for its innovative steps, including a crystallization-induced diastereoselective transformation, highlighting the compound's utility in creating complex therapeutic agents (Brands et al., 2003).
Antimicrobial and Antibacterial Activity
Research into novel pyrimidine and thiazolidinone derivatives, where this compound serves as a precursor, demonstrates significant antimicrobial and antibacterial properties. Microwave-assisted synthesis methods have been utilized to create these derivatives efficiently. The structural modifications allow these compounds to exhibit considerable activity against various bacterial strains, showcasing potential for developing new antimicrobial agents (Merugu et al., 2010).
Neurokinin-1 Receptor Antagonism
This compound is integral in synthesizing neurokinin-1 (NK1) receptor antagonists with enhanced water solubility, making them suitable for both intravenous and oral administration. This application is crucial for developing treatments for emesis and depression, with pre-clinical tests showing high efficacy in relevant models. The innovative approach in constructing the compound's structure, including solubilizing groups, underscores its versatility and potential in therapeutic contexts (Harrison et al., 2001).
Catalysis and Material Science
The compound's utility extends into catalysis and material science, where its derivatives are explored for unique properties. For example, vanadium(V) compounds incorporating similar structural motifs exhibit interesting electronic characteristics and potential applications in catalysis due to their structural and electronic versatility. The research into these compounds highlights the broad applicability of the chemical structure in various scientific domains (Nikolakis et al., 2008).
Enhancement of Drug Delivery Systems
Innovations in prodrug design for topical drug delivery have also been facilitated by this compound. By synthesizing esters with enhanced aqueous solubility and lipophilicity, researchers have improved the skin permeation rates of therapeutic agents such as naproxen. This research demonstrates the compound's role in enhancing the effectiveness of topical treatments, providing a template for future drug delivery system enhancements (Rautio et al., 2000).
Mécanisme D'action
The compound acts on the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting this pathway, the compound can potentially inhibit cell proliferation and promote cell apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

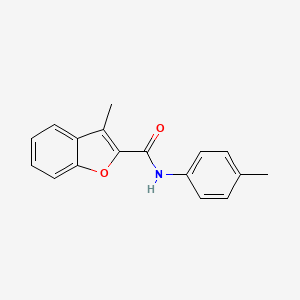
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)

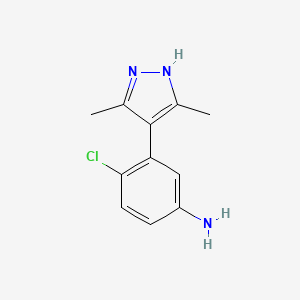

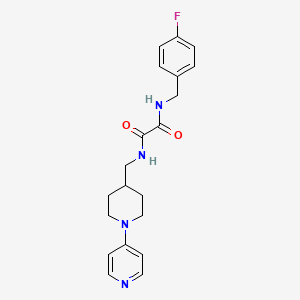
![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)
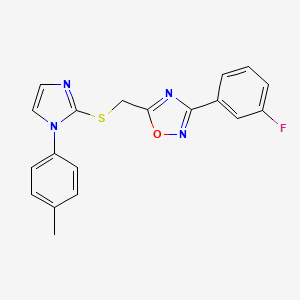

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
